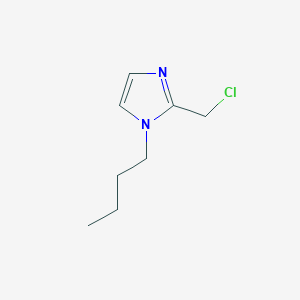

1-Butyl-2-chloromethyl-1h-imidazole

Descripción general

Descripción

1-Butyl-2-chloromethyl-1h-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. The presence of a butyl group and a chloromethyl group in the structure of this compound makes it a versatile compound with unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Butyl-2-chloromethyl-1h-imidazole can be synthesized through various methods. One common approach involves the alkylation of 2-chloromethyl-1h-imidazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.

Análisis De Reacciones Químicas

Types of Reactions: 1-Butyl-2-chloromethyl-1h-imidazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, altering the compound’s properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.

Oxidation: Generation of imidazole derivatives with oxidized functional groups.

Reduction: Production of 1-butyl-2-methyl-1h-imidazole.

Aplicaciones Científicas De Investigación

Structural Characteristics

- Molecular Formula : C₈H₁₃ClN₂

- Molecular Weight : Approximately 158.62 g/mol

The imidazole ring structure contributes to its reactivity and biological activity, making it suitable for various applications.

Pharmaceutical Applications

1-Butyl-2-chloromethyl-1H-imidazole has shown significant potential as an antimicrobial agent . Research indicates its efficacy against various bacterial strains and fungi, making it a candidate for developing new antimicrobial therapies. The compound's derivatives are also known to inhibit enzymes like angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial properties of several imidazole derivatives, including this compound. The results demonstrated notable inhibition against specific pathogenic bacteria and fungi, suggesting its potential as a lead compound for further development.

Agrochemical Applications

In agrochemistry, this compound serves as an intermediate in the synthesis of pesticides and herbicides. Its unique properties allow it to enhance the effectiveness of agrochemical formulations, contributing to improved crop protection strategies.

Case Study: Pesticide Development

Research has been conducted on the synthesis of novel agrochemicals using this compound as a key intermediate. These studies have highlighted its role in developing compounds with enhanced efficacy against agricultural pests .

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors. Techniques like molecular docking simulations and binding assays are employed to evaluate how effectively this compound interacts with various biomolecules.

Data Table: Binding Affinity Studies

| Target Protein | Binding Affinity (kcal/mol) | Method Used |

|---|---|---|

| Angiotensin II Receptor | -8.5 | Molecular Docking |

| Bacterial Enzyme | -7.0 | Binding Assay |

| Fungal Enzyme | -6.8 | Molecular Docking |

These studies provide insights into potential therapeutic applications of this compound.

Comparative Analysis with Related Compounds

The presence of the butyl group in this compound distinguishes it from other similar compounds within the imidazole family, potentially enhancing its lipophilicity and biological activity.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Chloromethyl)-1-methyl-1H-imidazole | Methyl substitution at position 1 | Higher lipophilicity due to methyl group |

| 1-(2-Chloroethyl)-1H-imidazole | Ethyl substitution at position 2 | Different reactivity profile |

| 8-Chloroimidazo[1,2-a]pyrazine | Pyrazine ring fused with imidazole | Exhibits distinct biological activities |

| 5-Chloro-1-methyl-1H-imidazol-2-ylmethanol | Hydroxymethyl substitution | Enhanced solubility and potential bioactivity |

Mecanismo De Acción

The mechanism of action of 1-Butyl-2-chloromethyl-1h-imidazole involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect cellular pathways and processes, contributing to the compound’s bioactivity.

Comparación Con Compuestos Similares

1-Butyl-2-methyl-1h-imidazole: Lacks the chloromethyl group, resulting in different reactivity and applications.

2-Chloromethyl-1h-imidazole: Without the butyl group, it has distinct chemical properties and uses.

1-Butyl-2-ethyl-1h-imidazole: The presence of an ethyl group instead of a chloromethyl group alters its chemical behavior.

Uniqueness: 1-Butyl-2-chloromethyl-1h-imidazole is unique due to the combination of the butyl and chloromethyl groups, which confer specific reactivity and versatility. This makes it valuable in various synthetic and research applications, distinguishing it from other imidazole derivatives.

Actividad Biológica

1-Butyl-2-chloromethyl-1H-imidazole is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the compound's interactions, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound is characterized by its imidazole ring, which is known for its diverse biological activities. The presence of the butyl group and the chloromethyl substituent contributes to its physicochemical properties, enhancing its binding affinity with various biological targets.

Research indicates that this compound interacts with several biological targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to significant therapeutic effects. For instance, studies have shown that imidazole derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells through mitochondrial pathways .

Anticancer Activity

The anticancer potential of imidazole derivatives has been well-documented. Specifically, this compound has shown promise in inhibiting tumor cell growth. A comparative analysis with known anticancer agents revealed that compounds with similar structures often outperform traditional chemotherapeutics like cisplatin in specific cancer cell lines .

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast) | TBD | |

| II1 (Imidazole complex) | DLD-1 (colorectal) | 57.4 | |

| II10a (Gold complex) | MDA-MB-231 (breast) | TBD |

Study on Antitumor Activity

A study evaluated the effects of various imidazole derivatives on cancer cell lines, highlighting the superior activity of certain compounds over traditional treatments. The introduction of halogen substituents was found to enhance the anticancer properties significantly. For example, in vitro tests demonstrated that derivatives with chloromethyl groups exhibited increased cytotoxicity against breast and colorectal cancer cell lines compared to their non-substituted counterparts .

Pharmacokinetics and Toxicity

The pharmacokinetic profiles of imidazole derivatives indicate favorable absorption and distribution characteristics. However, toxicity remains a concern, particularly regarding mitochondrial function. Research suggests that some imidazole compounds may disrupt mitochondrial respiration, leading to potential cardiotoxic effects when used at high concentrations . This highlights the need for careful dose management in therapeutic applications.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound. Future studies will likely focus on:

- Structural Modifications : Investigating how variations in substituents affect biological activity.

- Combination Therapies : Evaluating the efficacy of this compound in combination with other anticancer agents to enhance therapeutic outcomes.

- In Vivo Studies : Conducting animal studies to assess the pharmacodynamics and toxicity profiles more comprehensively.

Propiedades

IUPAC Name |

1-butyl-2-(chloromethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClN2/c1-2-3-5-11-6-4-10-8(11)7-9/h4,6H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKKPSPEQYOXQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=CN=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.